

# Application Notes and Protocols for Photocatalytic Reactions Involving $\beta$ -Methylchalcone

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## Compound of Interest

Compound Name: 1,3-Diphenyl-2-buten-1-one

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These application notes provide a comprehensive overview of potential photocatalytic reactions involving  $\beta$ -methylchalcone, a versatile building block in organic synthesis. The protocols detailed below are based on established methodologies for analogous chalcone derivatives and  $\alpha,\beta$ -unsaturated carbonyl compounds, offering a starting point for the exploration of  $\beta$ -methylchalcone's photochemical reactivity. The applications span from the construction of valuable cyclobutane scaffolds to the synthesis of complex heterocyclic systems, relevant to medicinal chemistry and drug development.

## Application Note 1: Photocatalytic [2+2] Cycloaddition of $\beta$ -Methylchalcone for Cyclobutane Synthesis

The cyclobutane motif is a key structural feature in numerous natural products and pharmaceuticals. Visible-light photocatalysis offers a green and efficient method for the construction of these strained ring systems through [2+2] cycloaddition reactions.<sup>[1][2]</sup>  $\beta$ -Methylchalcone, with its electron-deficient olefinic bond, is a prime candidate for such transformations, reacting with itself (dimerization) or other olefins to yield highly substituted cyclobutanes. These products can serve as chiral building blocks for the synthesis of more

complex molecules. The reaction can be catalyzed by transition-metal complexes, such as  $\text{Ru}(\text{bpy})_3^{3+}$ , or organic photosensitizers.<sup>[1][3]</sup>

## Proposed General Reaction:

$\beta$ -Methylchalcone  $\rightarrow$  [Photocatalyst, Visible Light]  $\rightarrow$  Substituted Cyclobutane

## Application Note 2: Synthesis of Dihydronaphthalene Derivatives via Radical Annulation

The dihydronaphthalene scaffold is present in a variety of bioactive molecules.<sup>[4]</sup> A novel approach to synthesizing these structures involves the visible-light-mediated radical annulation of chalcones with  $\alpha$ -bromochalcones.<sup>[4]</sup> By adapting this methodology,  $\beta$ -methylchalcone can be employed as a radical acceptor, reacting with a radical generated from an  $\alpha$ -bromochalcone derivative to form a dihydronaphthalene product. This strategy allows for the rapid assembly of complex polycyclic frameworks from readily available starting materials.

## Proposed General Reaction:

$\beta$ -Methylchalcone +  $\alpha$ -Bromochalcone derivative  $\rightarrow$  [Photocatalyst, Visible Light]  $\rightarrow$  Dihydronaphthalene derivative

## Experimental Protocols

The following protocols are adapted from literature procedures for similar chalcone derivatives and are intended as a starting point for optimization with  $\beta$ -methylchalcone.

### Protocol 1: Visible-Light-Mediated [2+2] Cycloaddition of $\beta$ -Methylchalcone

This protocol is adapted from the photocatalytic [2+2] cycloaddition of electron-deficient olefins.<sup>[1]</sup>

Materials:

- $\beta$ -Methylchalcone

- Tris(2,2'-bipyridyl)ruthenium(II) chloride hexahydrate ( $\text{Ru}(\text{bpy})_3\text{Cl}_2 \cdot 6\text{H}_2\text{O}$ )
- Anhydrous acetonitrile (MeCN)
- Schlenk tube or similar reaction vessel
- Blue LED light source (e.g., 450 nm)
- Magnetic stirrer and stir bar
- Standard laboratory glassware for workup and purification
- Inert gas (Nitrogen or Argon)

Procedure:

- To a Schlenk tube equipped with a magnetic stir bar, add  $\beta$ -methylchalcone (1.0 mmol, 1.0 equiv) and  $\text{Ru}(\text{bpy})_3\text{Cl}_2 \cdot 6\text{H}_2\text{O}$  (0.01 mmol, 1 mol%).
- Evacuate and backfill the tube with an inert gas (e.g., nitrogen) three times.
- Add anhydrous acetonitrile (5.0 mL) via syringe.
- Stir the reaction mixture at room temperature, positioned approximately 5-10 cm from a blue LED light source.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired cyclobutane product.
- Characterize the product by  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry.

## Protocol 2: Photocatalytic Synthesis of Dihydronaphthalenes from $\beta$ -Methylchalcone

This protocol is based on the synthesis of dihydronaphthalenes from chalcones and  $\alpha$ -bromochalcones.<sup>[4]</sup>

#### Materials:

- $\beta$ -Methylchalcone (as the radical acceptor)
- An appropriate  $\alpha$ -bromochalcone derivative (as the radical precursor)
- $\text{fac-Ir(ppy)}_3$  (Tris[2-phenylpyridinato-C2,N]iridium(III))
- Diisopropylethylamine (DIPEA)
- Anhydrous dimethylformamide (DMF)
- Schlenk tube or similar reaction vessel
- Visible light source (e.g., compact fluorescent lamp or blue LEDs)
- Magnetic stirrer and stir bar
- Standard laboratory glassware for workup and purification
- Inert gas (Nitrogen or Argon)

#### Procedure:

- In a Schlenk tube, combine the  $\alpha$ -bromochalcone derivative (0.2 mmol, 1.0 equiv),  $\beta$ -methylchalcone (0.3 mmol, 1.5 equiv),  $\text{fac-Ir(ppy)}_3$  (0.004 mmol, 2 mol%), and a magnetic stir bar.
- Evacuate and backfill the tube with an inert gas three times.
- Add anhydrous DMF (2.0 mL) and DIPEA (0.4 mmol, 2.0 equiv) via syringe.
- Stir the resulting mixture at room temperature under visible light irradiation.
- Monitor the reaction by TLC.

- After completion, quench the reaction with water and extract with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purify the residue by column chromatography on silica gel to yield the dihydronaphthalene product.
- Characterize the product using appropriate analytical techniques.

## Data Presentation

The following tables present representative quantitative data from photocatalytic reactions of chalcone derivatives, which can be used as a benchmark for experiments with  $\beta$ -methylchalcone.

Table 1: Representative Yields for Photocatalytic [2+2] Cycloaddition of Enones<sup>[1]</sup>

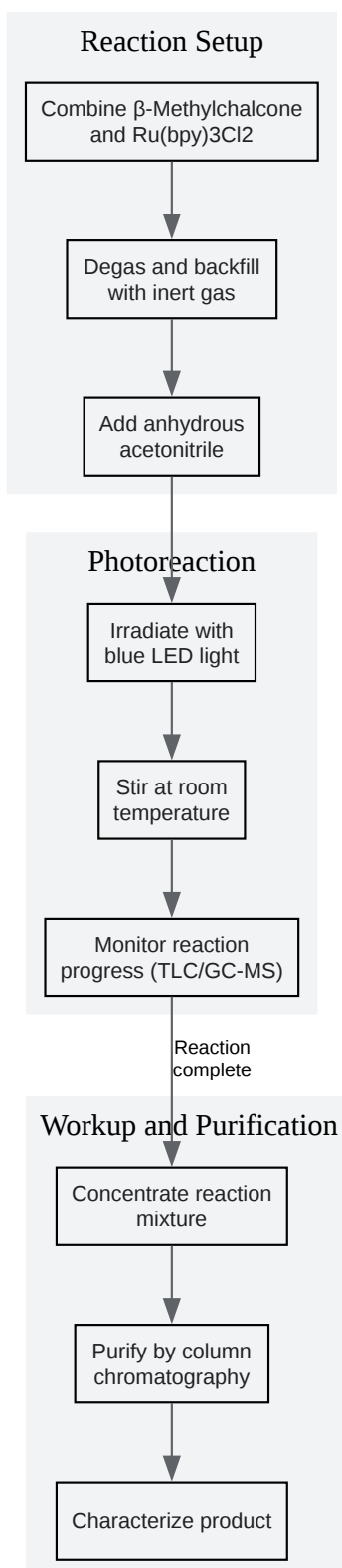
Entry	Enone Substrate	Photocatalyst (mol%)	Solvent	Time (h)	Yield (%)
1	Chalcone	Ru(bpy) <sub>3</sub> Cl <sub>2</sub> (1)	MeCN	12	85
2	4-Methoxy-chalcone	Ru(bpy) <sub>3</sub> Cl <sub>2</sub> (1)	MeCN	12	90
3	4-Chloro-chalcone	Ru(bpy) <sub>3</sub> Cl <sub>2</sub> (1)	MeCN	24	75

Table 2: Representative Yields for Photocatalytic Synthesis of Dihydronaphthalenes<sup>[4]</sup>

Entry	Chalcone Acceptor	$\alpha$ -Bromochalcone Precursor	Photocatalyst (mol%)	Solvent	Time (h)	Yield (%)
1	Chalcone	$\alpha$ -Bromochalcone	fac-Ir(ppy) <sub>3</sub> (2)	DMF	12	82
2	4-Methylchalcone	$\alpha$ -Bromochalcone	fac-Ir(ppy) <sub>3</sub> (2)	DMF	12	78
3	4-Fluorochalcone	$\alpha$ -Bromochalcone	fac-Ir(ppy) <sub>3</sub> (2)	DMF	16	85

## Visualizations

### Photocatalytic [2+2] Cycloaddition Workflow

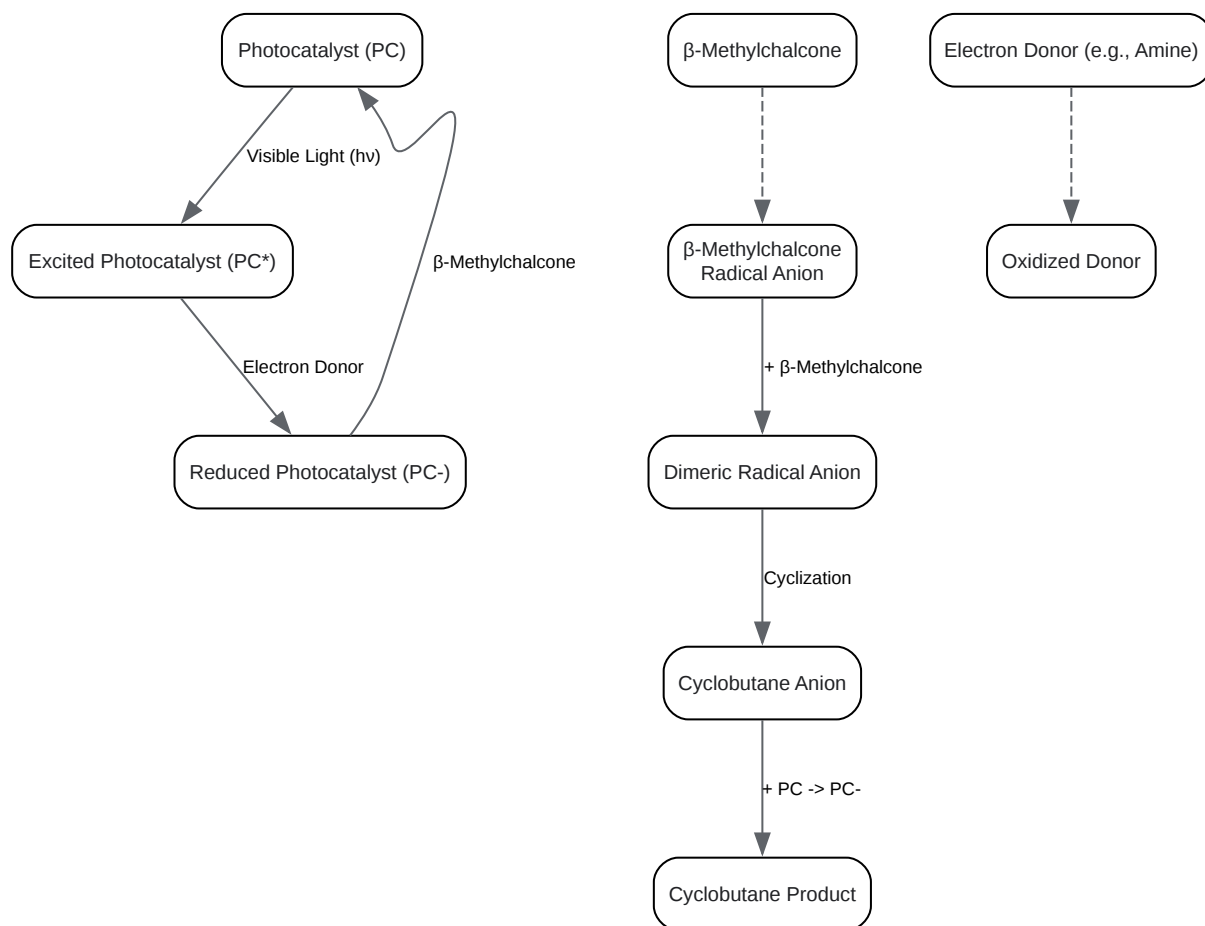


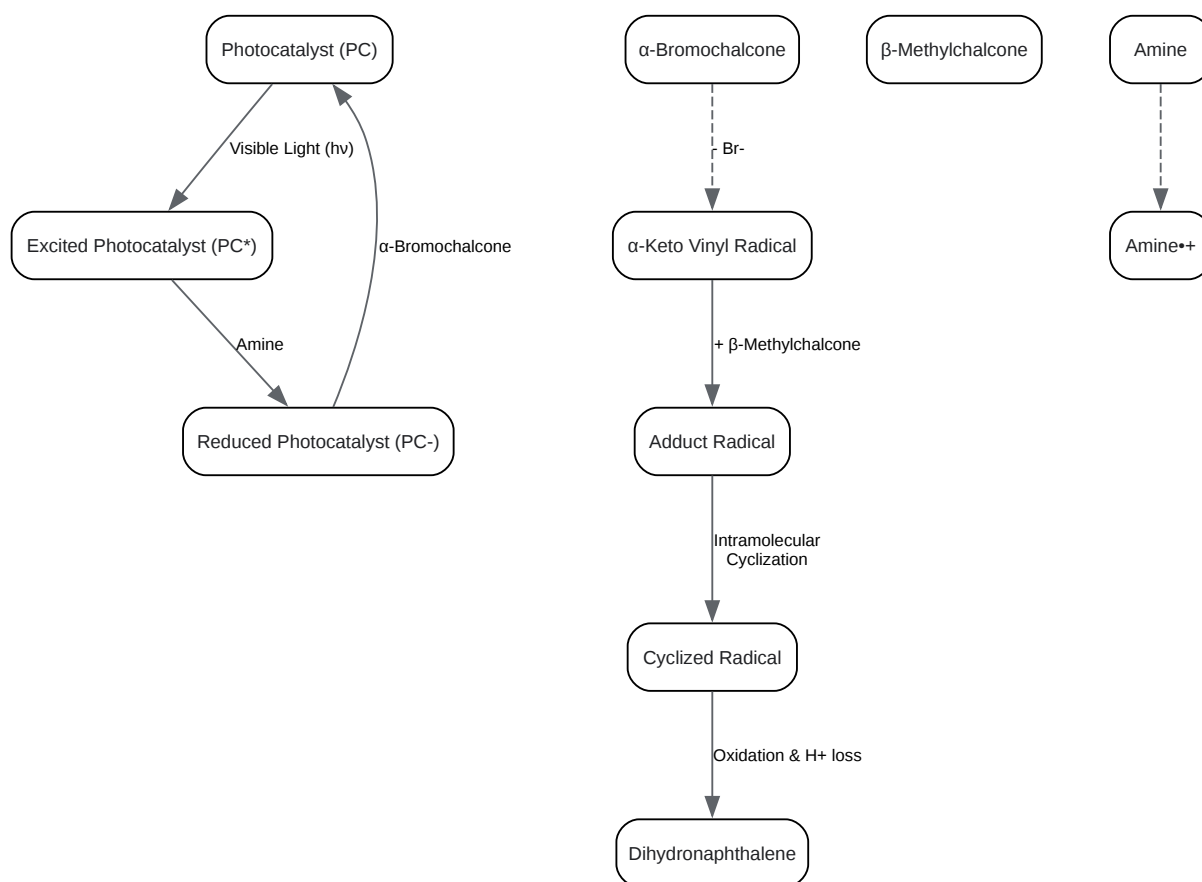
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Caption: Experimental workflow for photocatalytic [2+2] cycloaddition.

## General Mechanism for Photocatalytic [2+2] Cycloaddition (Reductive Quenching Cycle)







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